Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate
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Overview
Description
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate is a compound with the molecular formula C22H20N6O3 . It belongs to the class of organic compounds known as piperidinecarboxylic acids .
Synthesis Analysis
The synthesis of similar compounds has been reported via Schiff bases reduction route . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The compounds were synthesized via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, was used for the reduction of different functional groups .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 109–111°C . It has a molecular weight of 416.4326 .Scientific Research Applications
Crystal Packing Interactions
Research on related compounds, such as Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, has shown the importance of non-hydrogen bonding interactions such as N⋯π and O⋯π types in crystal packing. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, play a crucial role in forming the structural framework of these compounds in crystalline states (Zhang, Wu, & Zhang, 2011).
Optical and Nonlinear Properties
Derivatives of Ethyl 4-amino benzoate have been studied for their optical nonlinear properties and potential applications in optical limiting (OL). For instance, Schiff base compounds derived from ethyl-4-amino benzoate exhibit significant nonlinear refractive index (NRI) and optical limiting properties, making them candidates for optical limiter applications. Such properties are essential for developing materials for photonic and optoelectronic devices (Abdullmajed et al., 2021).
Anti-Juvenile Hormone Activity
Ethyl 4-(2-Aryloxyhexyloxy)benzoates have been prepared and evaluated for their ability to induce precocious metamorphosis in larvae of the silkworm, showing potential as anti-juvenile hormone (JH) agents. Such compounds could be instrumental in pest management strategies, offering a novel approach to controlling pest populations by targeting their developmental processes (Furuta et al., 2006).
Antibacterial Properties
Novel benzoxazine derivatives synthesized using Ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate have shown significant antibacterial activity. These compounds exhibit promising antibacterial effects against both gram-negative and gram-positive bacteria, highlighting their potential in developing new antibacterial agents (Shakir et al., 2020).
Degradation by Fungi
Studies on chlorimuron-ethyl, a structurally related compound, have demonstrated the potential for microbial degradation by Aspergillus niger, a common fungus found in agricultural soil. This research underscores the importance of understanding the environmental fate and microbial transformation of chemical compounds, which can inform strategies for mitigating their environmental impact (Sharma, Banerjee, & Choudhury, 2012).
Mechanism of Action
Pteridines
are aromatic compounds that are often used in the synthesis of drugs and other chemicals . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical pathways .
Benzoates
, on the other hand, are commonly used in pharmaceuticals due to their antimicrobial properties . They are known to inhibit the growth of fungus, yeast, and bacteria by disrupting their metabolic processes .
The compound also contains a methoxyphenyl group, which can influence its pharmacokinetics. Methoxy groups are known to increase the lipophilicity of a compound, which can enhance its absorption and distribution within the body .
Future Directions
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Properties
IUPAC Name |
ethyl 4-[[4-(4-methoxyanilino)pteridin-2-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-3-31-21(29)14-4-6-16(7-5-14)26-22-27-19-18(23-12-13-24-19)20(28-22)25-15-8-10-17(30-2)11-9-15/h4-13H,3H2,1-2H3,(H2,24,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKYNRVIKVKZHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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